2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes an amino group and a methylphenyl group, contributing to its distinct chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with o-phenylenediamine in the presence of a base, followed by cyclization and subsequent reduction to yield the desired benzodiazepine structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group allows for substitution reactions with halogens or other electrophiles, forming substituted benzodiazepines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides).
Major Products Formed:
Oxidation: Oxidized benzodiazepine derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Substituted benzodiazepine derivatives.
Scientific Research Applications
2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission .
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 2-Amino-5-(4-methylphenyl)-4,5-dihydro-3H-1,3-benzodiazepine hydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for specific interactions with biological targets, potentially leading to different therapeutic effects and side effect profiles .
Properties
CAS No. |
94568-03-3 |
---|---|
Molecular Formula |
C16H18ClN3 |
Molecular Weight |
287.79 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4,5-dihydro-1H-1,3-benzodiazepin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-11-6-8-12(9-7-11)14-10-18-16(17)19-15-5-3-2-4-13(14)15;/h2-9,14H,10H2,1H3,(H3,17,18,19);1H |
InChI Key |
MCGTXPFFJOKUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN=C(NC3=CC=CC=C23)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.